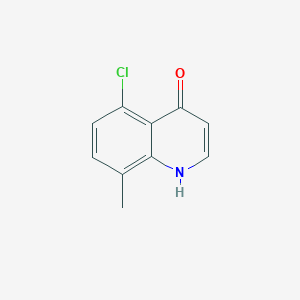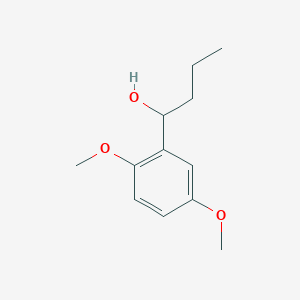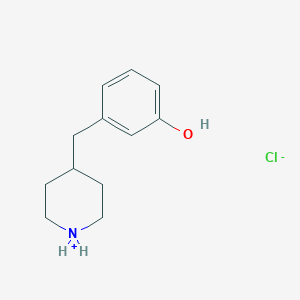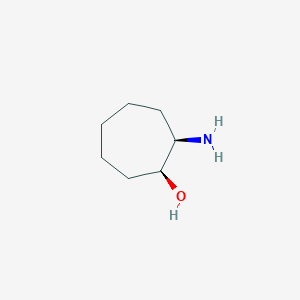
5-Chloro-8-methylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-methylquinolin-4-ol is a chemical compound belonging to the quinoline family. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methylquinolin-4-ol typically involves the chlorination and methylation of quinoline derivatives. One common method includes the reaction of 8-methylquinoline with chlorine gas under controlled conditions to introduce the chlorine atom at the 5-position . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and methylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-8-methylquinolin-4-ol has a wide range of scientific research applications, including:
Chemistry
Catalysts: Used as a precursor in the synthesis of various catalytic materials.
Dyes: Employed in the production of dyes and pigments.
Biology
Antimicrobial Agents: Exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Antimalarial Agents: Used in the development of antimalarial drugs.
Medicine
Anticancer Agents: Investigated for its potential anticancer properties.
Antiviral Agents: Studied for its antiviral activity against certain viruses.
Industry
Materials Science: Utilized in the production of advanced materials with specific properties.
Environmental Applications: Applied in the treatment of industrial waste and pollutants.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Additionally, it can interfere with cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
8-Methylquinolin-4-ol: Lacks the chlorine atom at the 5-position.
5-Chloroquinolin-4-ol: Lacks the methyl group at the 8-position.
5-Chloro-8-methylquinoline: Lacks the hydroxyl group at the 4-position.
Uniqueness
5-Chloro-8-methylquinolin-4-ol is unique due to the presence of both the chlorine atom at the 5-position and the methyl group at the 8-position, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its antimicrobial, antimalarial, and anticancer activities compared to similar compounds .
Properties
IUPAC Name |
5-chloro-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSYRCRGDUOLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588872 |
Source


|
| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949507-37-3, 203626-37-3 |
Source


|
| Record name | 5-Chloro-8-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 7-(3-HYDROXY-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B7775044.png)
![3-(2-chlorophenoxy)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775057.png)
![8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(4-ETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7775061.png)
![3-(3,4-dimethoxyphenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775066.png)
![3-(2-Chlorophenyl)-8-[(dibenzylamino)methyl]-7-hydroxychromen-4-one](/img/structure/B7775071.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775079.png)





![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7775117.png)
![2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7775119.png)
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol](/img/structure/B7775122.png)
